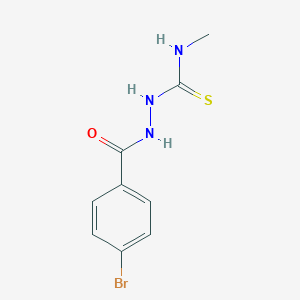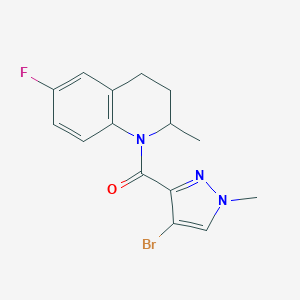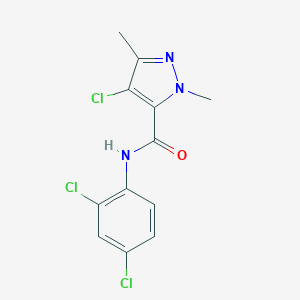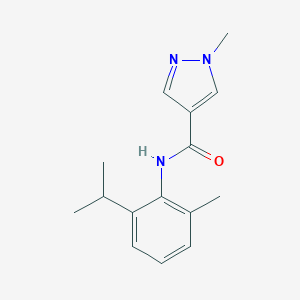![molecular formula C11H11N5O3S B279899 ({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B279899.png)
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid, also known as TSA, is a small molecule inhibitor that has been widely used in scientific research. TSA belongs to the family of hydroxamic acid-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, TSA can increase histone acetylation, resulting in chromatin relaxation and gene expression.
作用機序
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid inhibits HDACs by binding to the zinc ion in the active site of the enzyme, resulting in the accumulation of acetylated histones and the relaxation of chromatin structure. This leads to the activation of gene expression, which can have various biological effects depending on the specific genes involved.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including induction of apoptosis, cell cycle arrest, differentiation, and neurite outgrowth. This compound can also modulate the expression of genes involved in cell signaling, metabolism, and immune response.
実験室実験の利点と制限
One advantage of using ({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid in lab experiments is its high potency and specificity towards HDACs. This compound can induce significant changes in gene expression at low concentrations, making it a valuable tool for investigating the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose and time-dependent experiments are necessary to avoid unwanted effects.
将来の方向性
There are several future directions for the use of ({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid in scientific research. One direction is to investigate the role of this compound in epigenetic reprogramming and stem cell differentiation. Another direction is to explore the potential use of this compound in combination with other drugs for cancer therapy. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound could lead to new therapeutic opportunities.
合成法
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid can be synthesized through a multi-step process involving the reaction of 2-(2-aminobenzamido)ethyl methanesulfonate with thioacetic acid, followed by reduction and hydrolysis. The yield of this compound can reach up to 80% with high purity.
科学的研究の応用
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid has been widely used in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and epigenetics. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurodegenerative disease research, this compound has been demonstrated to enhance neuronal survival and promote neurite outgrowth in models of Alzheimer's disease and Parkinson's disease. In epigenetics research, this compound has been used to investigate the role of HDACs in gene regulation and chromatin structure.
特性
分子式 |
C11H11N5O3S |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
2-[2-oxo-2-[3-(tetrazol-1-yl)anilino]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11N5O3S/c17-10(5-20-6-11(18)19)13-8-2-1-3-9(4-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
InChIキー |
ABVUWUSZEYSOSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)N2C=NN=N2 |
正規SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)




![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
